molecular formula C11H6F3NO2 B1332411 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione CAS No. 53629-19-9

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

Cat. No. B1332411
CAS RN: 53629-19-9
M. Wt: 241.17 g/mol
InChI Key: DQGGHYHHYCKIMR-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions of the reaction.



Molecular Structure Analysis

This


Scientific Research Applications

  • High-Refractive-Index Applications

    • Field : Material Science
    • Application Summary : Sulfur-Rich Polyimides Containing Bis(3-(trifluoromethyl)phenyl)thiophene are used for High-Refractive-Index Applications .
    • Method of Application : The polyimides are synthesized and then used to produce stable and free-standing films .
    • Results : The polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry
    • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders .
    • Method of Application : The TFM group is incorporated into potential drug molecules during their synthesis .
    • Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .
  • Phase-Transfer Catalysis

    • Field : Organic Chemistry
    • Application Summary : Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is used as an anionic phase-transfer catalyst .
    • Method of Application : The compound is used for solvent extraction of cations .
    • Results : The compound facilitates the transfer of a reactant from one phase to another, thus increasing the rate of the reaction .
  • Piperazine Derivatives

    • Field : Organic Chemistry
    • Application Summary : Piperazine, 1-[3-(trifluoromethyl)phenyl]- is a derivative of piperazine .
    • Method of Application : The compound is synthesized and used in various chemical reactions .
    • Results : The specific results or outcomes depend on the particular reaction in which this compound is used .
  • Ethanone Derivatives

    • Field : Organic Chemistry
    • Application Summary : Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a derivative of ethanone .
    • Method of Application : The compound is synthesized and used in various chemical reactions .
    • Results : The specific results or outcomes depend on the particular reaction in which this compound is used .
  • Proline Ring Substitutions

    • Field : Biochemistry
    • Application Summary : The trifluoromethyl group can be used in 19 F-labelling of proline, offering a relatively new research application area .
    • Method of Application : The trifluoromethyl group is incorporated into proline during its synthesis .
    • Results : This modification can circumvent the lack of common NH-NMR reporters in peptidyl–prolyl fragments .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGGHYHHYCKIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351754
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

CAS RN

53629-19-9
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NS Patil, GB Deshmukh, SV Patil, AD Bholay… - European journal of …, 2014 - Elsevier
A series of novel molecules 5a–g containing N-aryl maleimide and α-hydroxyphosphonate moieties were synthesized. A distinct approach for high-yielding synthesis of α-…
Number of citations: 32 www.sciencedirect.com
KH Lam - 2022 - theses.lib.polyu.edu.hk
Antimicrobial resistance (AMR) is a hot topic nowadays. The development of AMR is escalating expeditiously and has provoked serious health issues worldwide. Hence, it is of utmost …
Number of citations: 0 theses.lib.polyu.edu.hk
NS Patil - lib.unipune.ac.in
A series of novel molecules 5a-g containing N-aryl maleimide and o!-hydroxyphosplionate moieties were synthesized. A distinct approach for high-yielding synthesis of a-…
Number of citations: 2 lib.unipune.ac.in
DE Epps, BM Taylor - Analytical Biochemistry, 2001 - Elsevier
A sensitive competitive method was developed for assessing the reactivity of compounds toward glutathione and toward thiols in general. The method employs the reaction of the …
Number of citations: 42 www.sciencedirect.com

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